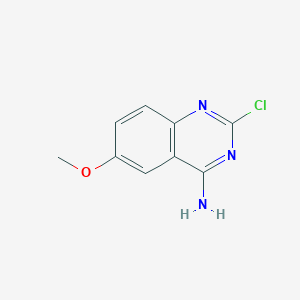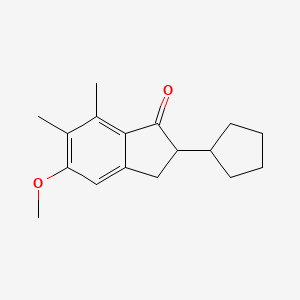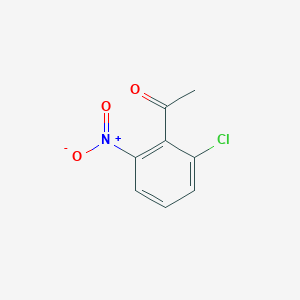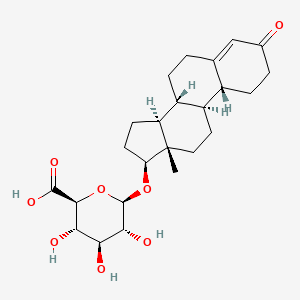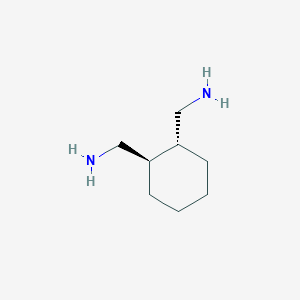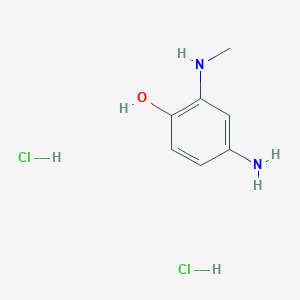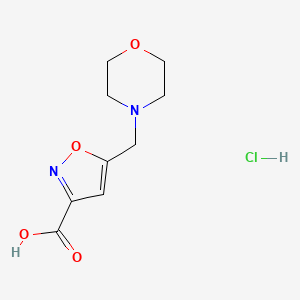
5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride is a biochemical compound with the molecular formula C9H12N2O4•HCl and a molecular weight of 248.66 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of 5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride consists of a morpholine ring attached to an isoxazole ring via a methylene bridge . The isoxazole ring is further substituted with a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving isoxazole compounds are diverse. For instance, isoxazole compounds can react with alkynes in the presence of 18-crown-6 catalyst, K2CO3, and 4-toluenesulfonyl chloride at 80 °C for 8–10 h to yield isoxazole-linked glyco-conjugates .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride include a molecular weight of 248.66 and a molecular formula of C9H12N2O4•HCl .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound of interest is a part of a broader category of morpholine derivatives and isoxazole compounds which have been extensively studied for their synthetic utility and applications in creating complex molecular architectures. For instance, the synthesis of substituted 5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydroisoxazolines demonstrates the versatility of isoxazole compounds in organic synthesis. This method offers advantages such as operational simplicity, higher yield, safety, and an environment-friendly protocol, showcasing the potential utility of similar structures in synthetic chemistry (Tiwari et al., 2011).
Biological Activity and Molecular Docking Studies
Morpholine derivatives have shown significant biological activity. A particular compound synthesized by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride was characterized and its structure confirmed by single crystal X-ray diffraction studies. This compound displayed remarkable antimicrobial activity, indicating the potential of morpholine derivatives in pharmaceutical applications (Mamatha S.V et al., 2019).
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The use of morpholine-based compounds extends into the field of coordination chemistry and the construction of MOFs. Structurally distinct metal-organic and H-bonded networks derived from isophthalic acid derivatives, including morpholine-based ligands, have been synthesized, demonstrating the compound's utility in creating novel materials with potential applications in catalysis, gas storage, and separation processes (Gu et al., 2016).
Anticancer Activities
The anticancer activities of morpholine derivatives have been investigated, with certain polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles, synthesized through reactions involving morpholine derivatives, showing excellent growth inhibitory activities against various cancer cell lines. This indicates the potential of morpholine-based compounds in developing new anticancer agents (Yan et al., 2013).
Anti-Corrosion Applications
Moreover, morpholine derivatives have been explored for their anti-corrosion properties. The synthesized 8-hydroxyquinoline derivatives, including morpholine-based compounds, have shown excellent anti-corrosion performance on mild steel in an acidic medium, highlighting their potential application in protecting industrial materials (Douche et al., 2020).
Zukünftige Richtungen
The future directions in the research of isoxazole compounds like 5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride could involve the development of more eco-friendly synthetic strategies . This could include the exploration of metal-free synthetic routes to overcome the drawbacks associated with metal-catalyzed reactions .
Eigenschaften
IUPAC Name |
5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4.ClH/c12-9(13)8-5-7(15-10-8)6-11-1-3-14-4-2-11;/h5H,1-4,6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOBOQOTQIVUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589583 | |
| Record name | 5-[(Morpholin-4-yl)methyl]-1,2-oxazole-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride | |
CAS RN |
944450-97-9 | |
| Record name | 5-[(Morpholin-4-yl)methyl]-1,2-oxazole-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



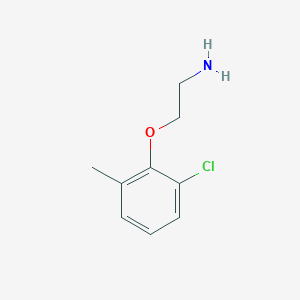
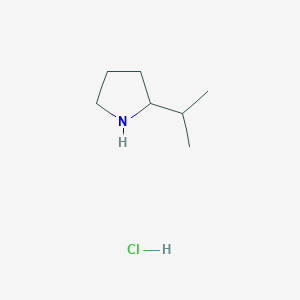
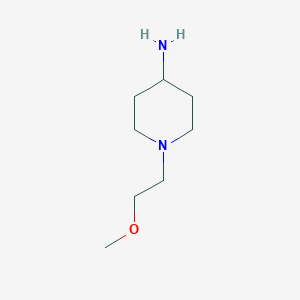

![Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-](/img/structure/B1603320.png)
